molecular formula C10H16O2 B13729175 Hydroperoxide, 1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-yl CAS No. 3330-45-8

Hydroperoxide, 1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-yl

Cat. No.: B13729175
CAS No.: 3330-45-8
M. Wt: 168.23 g/mol
InChI Key: LCOVCELWSKTKHX-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide (CAS 3330-45-8) is a specialized organic hydroperoxide with the molecular formula C10H16O2 and a molar mass of 168.23 g/mol . This compound, also known as p-mentha-2,8-dien-1-hydroperoxide, is a high-value derivative of the pinene scaffold, a class of monoterpenes abundantly found in nature, particularly in conifers and Cannabis sativa . The pinene structure features a distinctive bicyclic framework with a strained four-membered ring, making its derivatives highly reactive and valuable for synthetic chemistry . In research, this hydroperoxide is of significant interest for its role as a potential initiator in chemical reactions, particularly in free-radical processes. Related paramenthane hydroperoxides are used industrially as polymerization initiators for emulsions, highlighting the utility of this chemical class . Its reactivity is primarily driven by the labile hydroperoxide (-OOH) functional group, which can readily decompose to generate radical species. Researchers can leverage this compound to explore novel synthetic pathways for fine chemicals and as a building block for more complex architectures, capitalizing on the inherent chirality and rigidity of the pinene core . This product is intended for research applications in chemical synthesis and material science. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with extreme care, as organic hydroperoxides are generally oxidizing, flammable, and can cause severe burns. Explosive decomposition is possible upon heating, typically above 60°C .

Properties

IUPAC Name

3-hydroperoxy-3-methyl-6-prop-1-en-2-ylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOVCELWSKTKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3330-45-8
Record name Hydroperoxide, 1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3330-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide typically involves the hydroperoxidation of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-ene. This reaction can be carried out using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide undergoes various chemical reactions, including:

    Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Alcohols or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a stabilizer in polymerization processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The pathways involved in these interactions are complex and depend on the specific cellular context.

Comparison with Similar Compounds

Terpinolene (1-Methyl-4-(propan-2-ylidene)cyclohexene)

  • Molecular Formula : C₁₀H₁₆
  • Molecular Weight : 136.24 g/mol.
  • Functional Groups : Cyclohexene core with methyl and isopropylidene substituents.
  • Reactivity: Terpinolene is relatively stable under ambient conditions and is used in fragrances and flavorings. In contrast, the hydroperoxide derivative is highly reactive due to the labile -OOH group, which decomposes readily under heat or light, releasing reactive oxygen species.
  • Applications: Terpinolene is utilized in cosmetics and aromatherapy, whereas the hydroperoxide variant may serve as an intermediate in organic synthesis or oxidation reactions.

Ascaridole (1,2-Dioxa-4-cyclohexene)

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.23 g/mol.
  • Functional Groups: Bicyclic monoterpene peroxide.
  • Reactivity : Like the target compound, ascaridole contains a peroxide bridge, making it thermally unstable and explosive when concentrated. Both compounds share oxidative properties but differ in ring structure (ascaridole is bicyclic).
  • Applications : Ascaridole is historically used as an antimalarial agent, while the hydroperoxide compound’s applications remain less explored, though it may have niche uses in controlled oxidation processes.

Tepraloxydim and Clethodim (Cyclohexenone Herbicides)

  • Molecular Features: Cyclohexenone derivatives with substituted oxime ethers and thioether groups ().
  • Functional Groups : Ketone, oxime, and chloroallyl substituents.
  • Reactivity : These compounds are designed for selective herbicidal activity by inhibiting acetyl-CoA carboxylase. Unlike the hydroperoxide compound, they lack peroxide bonds but include electrophilic chlorine atoms for enhanced bioactivity.
  • Applications: Commercial herbicides vs.

Data Table: Key Comparative Properties

Property 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl Hydroperoxide Terpinolene Ascaridole Tepraloxydim
Molecular Formula C₁₀H₁₆O₂ C₁₀H₁₆ C₁₀H₁₆O₂ C₁₇H₂₃ClN₂O₃
Functional Groups Hydroperoxide, cyclohexene Cyclohexene Peroxide, bicyclic Oxime, chloroallyl
Stability Low (decomposes under heat/light) High Low (explosive) Moderate
Primary Applications Oxidation reactions, synthesis intermediate Fragrances Antimalarial Herbicide

Research Findings and Challenges

  • Synthesis: The hydroperoxide compound is likely synthesized via photo-oxidation of terpinolene, analogous to ascaridole production.
  • Stability Studies: Hydroperoxides are prone to radical-mediated decomposition, necessitating storage at low temperatures and away from light. This contrasts with terpinolene’s commercial viability in ambient conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of this hydroperoxide likely involves cyclization of precursor alkenes followed by controlled oxidation. For example, analogous cyclohexene derivatives are synthesized via Diels-Alder reactions or acid-catalyzed cyclization . Oxidation steps require precise temperature control to avoid overoxidation or decomposition. Reaction optimization (e.g., solvent polarity, peroxide initiators) can be guided by process control frameworks in chemical engineering, such as real-time monitoring of reaction intermediates .

Q. How can researchers safely handle and store this compound given its peroxide functionality?

  • Methodological Answer : Peroxide-forming compounds like this hydroperoxide require inert atmospheres (e.g., nitrogen) and storage in opaque containers at low temperatures (<4°C) to minimize radical-initiated decomposition . Regular testing for peroxide concentration via iodometric titration or FTIR is recommended. Safety protocols should align with guidelines for benzyl alcohol derivatives, which emphasize ventilation and explosion-proof equipment .

Q. What spectroscopic techniques are most effective for characterizing its structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the cyclohexene backbone and hydroperoxide group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) identifies O-O stretching (~800–900 cm⁻¹). Purity assessment via HPLC with UV detection (λ ~210 nm) is recommended, referencing methods for related cyclohexenyl compounds .

Advanced Research Questions

Q. What computational models predict the stability of this hydroperoxide under varying thermal and photolytic conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) of the O-O bond to predict thermal decomposition pathways. Time-dependent DFT (TD-DFT) evaluates photolytic degradation by analyzing excited-state transitions. These models should incorporate solvent effects (e.g., polarizable continuum models) and compare results with experimental DSC/TGA data .

Q. How do steric and electronic effects influence its reactivity in radical-mediated reactions?

  • Methodological Answer : Electron paramagnetic resonance (EPR) studies with spin-trapping agents (e.g., TEMPO) can identify radical intermediates. Substituent effects are quantified via Hammett plots using para-substituted analogs. For example, the isopropylidene group may sterically hinder peroxide decomposition, while electron-withdrawing groups stabilize radical intermediates .

Q. What analytical strategies resolve contradictions in reported decomposition products across studies?

  • Methodological Answer : Discrepancies often arise from differences in detection limits or environmental conditions. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatile product identification. Comparative studies should standardize parameters (e.g., pH, light exposure) and use multivariate analysis to isolate contributing factors .

Q. How can heterogeneous catalysts improve selectivity in hydroperoxide-mediated oxidations?

  • Methodological Answer : Metal-organic frameworks (MOFs) or mesoporous silica with immobilized transition metals (e.g., Mn, Fe) enhance regioselectivity by confining reactive intermediates. Kinetic studies under flow conditions (e.g., microreactors) optimize catalyst turnover, referencing membrane separation technologies for product isolation .

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